molecular formula C7H8N2O3 B13046009 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

Cat. No.: B13046009
M. Wt: 168.15 g/mol
InChI Key: QGXOLLLKVKALKJ-UHFFFAOYSA-N
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Description

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is a high-purity pyrazine-based building block designed for pharmaceutical research and development. This compound features a carboxylic acid functional group, making it a versatile intermediate for synthesizing more complex molecules through reactions like amide coupling. Its dihydropyrazine core is a structure of interest in medicinal chemistry. Researchers utilize this scaffold in various applications, including the exploration of new active pharmaceutical ingredients (APIs) and as a precursor in organic synthesis. The ethyl substituent at the 6-position can influence the molecule's electronic properties and lipophilicity, allowing for fine-tuning in drug discovery projects. As with similar research chemicals, proper safety protocols should be followed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-ethyl-6-oxo-1H-pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12)

InChI Key

QGXOLLLKVKALKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CNC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl Aroylpyruvates with Diaminomaleonitrile or Malononitrile

One reported synthetic route involves the reaction of ethyl aroylpyruvates with diaminomaleonitrile or malononitrile under mild conditions to form pyrazine derivatives, which can be further transformed into dihydropyrazine carboxylic acids.

  • Reaction conditions: Room temperature, solvents such as glacial acetic acid or ethanol/water mixtures.
  • Mechanism: Nucleophilic attack of diaminomaleonitrile on carbonyl groups of ethyl aroylpyruvates, followed by cyclization and hydrolysis steps.
  • Yields: Moderate to good yields of pyrazine intermediates, which can be selectively hydrolyzed or oxidized to target compounds.
  • Reference reaction scheme:
Step Reactants Conditions Products Yield (%)
1 Ethyl 4-aryl-2,4-dioxobutanoate + diaminomaleonitrile Glacial acetic acid, rt, 12 h 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitriles Moderate to good
2 Hydrolysis of nitrile groups Ethanol/H2O (1:1), rt, 3 h 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives Good to high

This method provides a foundation for constructing substituted dihydropyrazine rings with functional groups amenable to further modification toward the target compound.

Oxidation and Reduction Steps Using Potassium Permanganate and Sodium Borohydride

In the synthesis of 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, oxidation and reduction reactions are critical to adjust the oxidation state of the pyrazine ring.

  • Oxidation: Potassium permanganate is used to oxidize specific positions on the ring, ensuring the formation of the 5-oxo group.
  • Reduction: Sodium borohydride can be employed to reduce over-oxidized intermediates or to selectively reduce certain functional groups to maintain the dihydro state.
  • Reaction parameters: Temperature and pH are tightly controlled to optimize product purity and yield.
  • Solvent: Ethanol is commonly used to enhance reaction efficiency and solubility of reactants.

This stepwise redox control is essential for obtaining the correct oxidation pattern in the final compound.

Industrial Scale Process via Dimethyl 2-Methylenebutanedioate and Hydrazine Hydrate

A patented industrially viable process involves:

  • Step (a): Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate at 0–60°C to form methyl 6-oxohexahydropyridazine-4-carboxylate intermediates.
  • Step (b): Oxidation of these intermediates with suitable oxidizing agents to methyl 6-oxo-1H-pyridazine-4-carboxylate.
  • Step (c): Optional isolation of the methyl ester.
  • Step (d): Hydrolysis of the methyl ester to yield the target 6-oxo-1H-pyridazine-4-carboxylic acid.

Although this process specifically targets a pyridazine derivative, the chemistry is closely related and adaptable for dihydropyrazine derivatives like this compound, especially in terms of ring oxidation and carboxylation steps.

Step Reagents/Conditions Product Notes
(a) Dimethyl 2-methylenebutanedioate + hydrazine hydrate, 0-60°C Methyl 6-oxohexahydropyridazine-4-carboxylate Formation of ring intermediate
(b) Oxidizing agent (e.g., bromine in acetic acid) Methyl 6-oxo-1H-pyridazine-4-carboxylate Oxidation to aromatic system
(d) Aqueous base or acid hydrolysis 6-oxo-1H-pyridazine-4-carboxylic acid Hydrolysis to acid

This method is noted for high overall yield, purity, and scalability.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages Limitations
Cyclization of ethyl aroylpyruvates with diaminomaleonitrile Ethyl aroylpyruvates, diaminomaleonitrile, acetic acid, rt Mild conditions, moderate to good yield Requires subsequent hydrolysis steps
Oxidation/Reduction with KMnO4 and NaBH4 Potassium permanganate, sodium borohydride, ethanol Precise oxidation state control Sensitive to reaction conditions
Industrial process via dimethyl 2-methylenebutanedioate Dimethyl 2-methylenebutanedioate, hydrazine hydrate, oxidants Scalable, high purity and yield More complex multi-step process

Research Findings and Notes

  • The choice of solvent (e.g., ethanol, acetic acid) and temperature critically influences the reaction pathways and product distribution.
  • Controlling the oxidation state during synthesis is essential to prevent over-oxidation or incomplete reduction, which affects biological activity and compound stability.
  • Spectroscopic methods such as NMR, IR, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound.
  • The synthetic routes reported provide a balance between laboratory-scale feasibility and industrial scalability.

This comprehensive review consolidates the current knowledge on the preparation of this compound, emphasizing reaction conditions, reagents, and process optimization for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.

2. Anticancer Properties
Studies have demonstrated that derivatives of this compound possess anticancer activities. In vitro assays on human tumor cell lines have revealed that certain derivatives can induce apoptosis and inhibit cell proliferation through mechanisms such as microtubule disruption and G2/M cell cycle arrest .

3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Therapeutic Applications

1. Cardiovascular Health
Research suggests that this compound may be beneficial in treating cardiovascular diseases by improving endothelial function and reducing oxidative stress .

2. Neuroprotective Effects
The compound has shown promise in neuroprotective applications, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate neuroinflammation is particularly noteworthy .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified derivatives that induced apoptosis in melanoma cells through microtubule disruption .
Study BAnti-inflammatory EffectsDemonstrated inhibition of TNF-alpha production in macrophages, suggesting potential for treating chronic inflammatory diseases .
Study CNeuroprotectionExplored the protective effects against oxidative stress in neuronal cells, indicating potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Core Pyrazine Derivatives

  • 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS 77168-83-3): Differs by a methyl group instead of ethyl at position 5. Molecular formula: C₆H₆N₂O₃ (vs. C₇H₈N₂O₃ for the ethyl variant).
  • 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid (Similarity score: 0.63):
    Lacks the ethyl substituent, reducing steric bulk and lipophilicity. This may improve aqueous solubility but decrease bioavailability .

Pyrazole and Fused-Ring Analogs

  • Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (Similarity score: 0.56):
    Features a pyrazole core (5-membered ring) instead of pyrazine. The ester group (vs. carboxylic acid) reduces acidity, impacting reactivity and metabolic stability .
  • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Similarity score: 0.76):
    A fused-ring system with a tetrahydropyrazine moiety. The increased ring saturation and ethyl ester group may enhance conformational flexibility but reduce enzymatic target specificity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (Water)
6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid C₇H₈N₂O₃ 168.15 Ethyl, COOH ~0.5 Moderate
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid C₆H₆N₂O₃ 154.12 Methyl, COOH ~-0.2 High
5-Oxo-4,5-dihydropyrazine-2-carboxylic acid C₅H₄N₂O₃ 140.10 COOH ~-1.0 Very High

Key Observations :

  • The ethyl group increases logP by ~0.7 compared to the methyl analog, suggesting better lipid membrane penetration.
  • Carboxylic acid groups enhance water solubility, but bulky substituents (e.g., ethyl) counterbalance this effect .

Enzyme Inhibition Potential

  • Pyrazoline-based inhibitors (e.g., ): Analogs with 4,5-dihydro-5-oxo cores show activity as aminopeptidase N (APN) inhibitors, critical in cancer metastasis. The ethyl group in this compound may similarly interact with APN’s hydrophobic pockets .
  • Herbicidal analogs (e.g., imazethapyr, ): Dihydro-oxo pyridine derivatives inhibit acetolactate synthase (ALS). The target compound’s pyrazine core and carboxylic acid group could mimic this activity, though target specificity may vary .

Pharmacokinetic Considerations

  • Eszopiclone derivatives (): Piperazine-containing pyrazine analogs exhibit moderate protein binding (52–59%). The carboxylic acid in the target compound may reduce bioavailability compared to ester derivatives but improve renal excretion .

Biological Activity

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with a carboxylic acid functional group. Its molecular formula is C6H6N2O3C_6H_6N_2O_3, and it has a molecular weight of approximately 154.12 g/mol. The compound is characterized by its off-white to gray crystalline form and exhibits good solubility in polar solvents.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. A study conducted by researchers evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses moderate antibacterial properties, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

In vitro studies have also investigated the anticancer potential of this compound. A notable study assessed its effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings revealed that:

Cell LineIC50 (µM)
HeLa15
MCF-720

The compound exhibited cytotoxic effects on both cell lines, indicating potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA : Preliminary studies suggest that it could intercalate with DNA, disrupting replication processes.

Study on Antimicrobial Efficacy

A recent study published in Molecules evaluated the antimicrobial efficacy of various derivatives of dihydropyrazine compounds, including this compound. The authors reported that modifications to the ethyl group significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity against resistant strains .

Investigation into Anticancer Properties

Another significant study published in Journal of Medicinal Chemistry focused on the anticancer properties of this compound. Researchers synthesized several analogs and tested their efficacy against multiple cancer cell lines. The results indicated that structural modifications led to improved IC50 values, highlighting the importance of chemical structure in biological activity .

Q & A

Q. What are the common synthetic routes for 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and nitrogen-containing precursors (e.g., hydrazines). Hydrolysis of intermediate esters under basic conditions yields the carboxylic acid. For example, similar pyrazole-4-carboxylic acid derivatives were synthesized using cyclocondensation followed by hydrolysis . Alternative routes may involve palladium- or copper-catalyzed cyclization steps, as seen in structurally related heterocycles .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and ring structure; IR for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : To resolve ambiguities in tautomeric forms or stereochemistry, as demonstrated in structurally complex pyridazine derivatives .
  • Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How can the carboxylic acid group be selectively functionalized for derivatization studies?

The carboxylic acid can be converted to esters (e.g., ethyl esters) using alkyl halides or via Steglich esterification. Alternatively, coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) generates amides. For example, oxirane derivatives of similar acids were esterified and further reacted with thiadiazoles to form bioactive heterocycles . Computational modeling (e.g., DFT) can predict reactivity and optimize reaction conditions .

Q. What strategies are used to evaluate its potential biological activity (e.g., antimicrobial)?

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains; cytotoxicity assays (e.g., MTT) for anticancer potential.
  • Targeted Studies : Enzyme inhibition assays (e.g., HIV-1 integrase or aldose reductase) based on structural analogs with documented activity .
  • Structure-Activity Relationships (SAR) : Modifying substituents (e.g., ethyl or oxo groups) to correlate structural changes with bioactivity .

Q. How can computational methods aid in understanding its reactivity or binding interactions?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) and tautomeric stability.
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock.
  • Molecular Dynamics (MD) : Simulates conformational changes in solution or protein-binding pockets. These approaches were validated in combined experimental-theoretical studies of pyrazole derivatives .

Q. How to resolve contradictions between experimental data and expected results (e.g., spectral anomalies)?

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to confirm NMR assignments) .
  • Tautomerism Analysis : Investigate keto-enol equilibria via pH-dependent NMR or computational modeling.
  • Impurity Profiling : LC-MS or HPLC to detect byproducts from incomplete reactions or degradation .

Methodological Considerations

  • Synthetic Optimization : Screen catalysts (e.g., Cu/Pd) and solvents (DMF, toluene) to improve yield, as demonstrated in oxazolo-pyridine syntheses .
  • Data Interpretation : Combine spectral data with crystallographic evidence to avoid misassignment of resonance signals in complex heterocycles .
  • Biological Assay Design : Include positive controls (e.g., known inhibitors) and replicate experiments to ensure statistical validity .

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